molecular formula C7H6F2N2O B2783436 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde CAS No. 2193066-66-7

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B2783436
CAS RN: 2193066-66-7
M. Wt: 172.135
InChI Key: JLNXHLZUSAGGHI-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Compounds with structures similar to 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde have demonstrated significant antimicrobial and antioxidant activities. A study reported the synthesis of new 1,2,3-triazolyl pyrazole derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Chemical Synthesis and Structural Analysis

  • The chemical synthesis and structure of related pyrazole carbaldehyde compounds have been a focus of research. For instance, a study detailed the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming their structures through various analytical methods (Hu et al., 2010).
  • Another research emphasized the synthesis and crystal structure analysis of a pyrazole derivative, revealing insights into the molecular arrangement and interactions within the crystal structure (Xu & Shi, 2011).

Biological and Pharmaceutical Applications

  • Pyrazole derivatives, similar to this compound, have been synthesized for potential biological applications. A study synthesized quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties (Prasath et al., 2015).
  • Another significant application is in the creation of Schiff bases of chitosan with heteroaryl pyrazole derivatives, demonstrating notable antimicrobial activity and no cytotoxic activity (Hamed et al., 2020).

Green Chemistry and Sustainable Synthesis Methods

  • Research has also focused on eco-friendly synthesis methods for multifluorinated pyrazolone derivatives, highlighting the importance of sustainable practices in chemical synthesis (Gadakh et al., 2010).

Development of New Materials

  • The development of new materials using pyrazole derivatives includes studies on fluorescent dyes and light-emitting diodes. A study explored the synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophores, potentially useful for sensing applications (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXHLZUSAGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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